molecular formula C21H21N3O7 B11146884 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid

3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid

Cat. No.: B11146884
M. Wt: 427.4 g/mol
InChI Key: WGKALOXGHZGKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid, is a high-purity chemical reagent supplied for research applications. The structure of this compound is of significant scientific interest due to its hybrid pharmacophore, which incorporates a 3,4-dimethoxyphenyl group linked to a quinazolin-2,4-dione moiety. The quinazolin-2,4-dione core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The 3,4-dimethoxyphenyl group is a common feature in compounds that interact with various enzymatic targets. This specific molecular architecture suggests potential utility as a lead compound or chemical probe in biochemical and pharmacological research. Based on its structural features, it may be investigated for its activity against enzymes like cyclooxygenase-2 (COX-2), a key inflammatory marker and therapeutic target involved in the pathogenesis of cancer, arthritis, and neurological disorders . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for target identification and validation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21N3O7

Molecular Weight

427.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H21N3O7/c1-30-16-8-7-12(9-17(16)31-2)15(10-19(26)27)22-18(25)11-24-20(28)13-5-3-4-6-14(13)23-21(24)29/h3-9,15H,10-11H2,1-2H3,(H,22,25)(H,23,29)(H,26,27)

InChI Key

WGKALOXGHZGKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 2,4-dioxoquinazolin-3(2H)-yl moiety is synthesized via cyclocondensation of anthranilic acid analogs. A modified procedure from employs isatoic anhydride as the starting material:

  • Reaction Setup :

    • Isatoic anhydride (1.4 mmol) and 3,4-dimethoxyaniline (1.6 mmol) are dissolved in methanol with citric acid monohydrate (20 mol%) as a catalyst.

    • The mixture is stirred at 60°C for 2 hours, forming 3-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one as an intermediate.

  • Oxidation to Quinazolinone :

    • The dihydroquinazolinone intermediate is treated with iodine (20 mol%) in DMSO at 100°C for 1 hour.

    • Oxidation yields 3-(3,4-dimethoxyphenyl)-2-styrylquinazolin-4(3H)-one , confirmed by IR (C=O stretch at 1671 cm⁻¹) and ¹H NMR (δ 8.30 ppm, aromatic protons).

Alternative Route: Convergent Synthesis

Fragment Coupling via Amide Bond Formation

This route emphasizes modular assembly:

  • Synthesis of the Acetylated Quinazolinone :

    • 2,4-Dioxo-1,4-dihydroquinazoline-3-acetic acid is prepared by reacting quinazolinone with bromoacetic acid in basic conditions.

  • Activation and Coupling :

    • The acetic acid derivative is activated with EDCl/HOBt and coupled to 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid in THF .

    • The reaction proceeds at 0°C to room temperature overnight, yielding the target compound after aqueous workup.

Optimization and Characterization

Reaction Condition Optimization

  • Solvent Screening : Methanol and DMF provided optimal solubility for intermediates, while DMSO facilitated oxidation.

  • Catalyst Efficiency : Citric acid monohydrate outperformed Brønsted acids in cyclocondensation, achieving 70–80% yields.

Spectroscopic Validation

  • IR Spectroscopy : C=O stretches at 1671 cm⁻¹ (quinazolinone) and 1726 cm⁻¹ (propanoic acid) confirm structural motifs.

  • ¹H NMR : Aromatic protons of the dimethoxyphenyl group resonate as a singlet at δ 6.8–7.1 ppm, while the propanoic acid’s methylene protons appear as a triplet at δ 2.5–3.0 ppm.

Challenges and Mitigation Strategies

  • Regioselectivity in Acetylation :

    • Competing acetylation at the quinazolinone’s N1 position is suppressed by using bulkier acylating agents (e.g., pivaloyl chloride as a sacrificial reagent).

  • Acid Sensitivity :

    • The propanoic acid’s carboxyl group is protected as a tert-butyl ester during synthesis, with final deprotection using TFA in dichloromethane.

Scalability and Industrial Relevance

  • Batch Reactor Feasibility : The citric acid-catalyzed cyclocondensation is scalable to kilogram quantities with minimal yield attrition.

  • Green Chemistry Metrics : Citric acid (atom economy: 98%) and ethanol (recyclable solvent) align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, indicating a relatively complex structure that includes a dimethoxyphenyl moiety and a quinazoline derivative. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Acetylation reactions : The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Final coupling : The final product is obtained through coupling reactions that link the various functional groups together.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of the quinazoline core demonstrate significant anticancer properties. For instance, compounds similar to 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid have shown efficacy against various cancer cell lines. In particular:

  • In vitro studies : Compounds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing IC50 values ranging from 1.9 to 7.52 µg/mL for active derivatives .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example:

  • Tyrosine kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer growth and metastasis.

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.
  • Potential use in combination therapies : The compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Case Study 1: Antitumor Efficacy

A study published in Pharmaceutical Chemistry Journal reported on the synthesis and evaluation of a series of quinazoline derivatives. Among these, a derivative similar to 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid demonstrated potent antitumor activity against multiple cancer cell lines with favorable selectivity profiles .

Case Study 2: Mechanistic Insights

Another study explored the mechanism of action of quinazoline derivatives focusing on their interaction with cellular targets. The findings suggested that these compounds modulate signaling pathways by inhibiting specific kinases involved in tumor growth .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinazolin-dione Moieties

(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic Acid
  • Molecular Formula : C₁₇H₁₄N₂O₄
  • Key Differences: Replaces the 3,4-dimethoxyphenyl group with a simple phenyl group and lacks the acetyl-amino linker.
  • Stereochemistry (S-configuration) could influence chiral recognition in biological systems .

Thiazole-Containing Propanoic Acid Derivatives

Examples from include:

  • Compound 9 : Nitrobenzylidene-substituted thiazole .
  • Compound 10 : Thiophen-2-ylmethylene-substituted thiazole .
  • Key Differences : These compounds replace the quinazolin-dione core with thiazole rings and feature varied substituents (e.g., nitro, thiophene).
  • Implications : Thiazole rings contribute to π-π stacking interactions, while electron-withdrawing groups (e.g., nitro) may enhance electrophilic reactivity, affecting cytotoxicity or enzyme inhibition .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Key Differences : Features a 3,4-dihydroxyphenyl group instead of dimethoxy, with an acrylic acid backbone.
  • Implications : The hydroxyl groups confer antioxidant activity but may reduce metabolic stability compared to methoxy-substituted analogs. Caffeic acid is widely used in supplements and pharmacological research .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Example : Derivatives with imidazole or pyridine substituents .
  • Key Differences: These lack the quinazolin-dione core but share the propanoic acid backbone. Heterocyclic additions (e.g., imidazoles) are synthetically flexible, enabling optimization for target specificity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Core Structure Potential Bioactivity
Target Compound C₂₂H₂₁N₃O₇ 3,4-Dimethoxyphenyl, Quinazolin-dione Propanoic acid Kinase inhibition, Anticancer
(2S)-2-(2,4-Dioxoquinazolin-3-yl)-3-phenylpropanoic acid C₁₇H₁₄N₂O₄ Phenyl, Quinazolin-dione Propanoic acid Chiral drug interactions
Caffeic Acid C₉H₈O₄ 3,4-Dihydroxyphenyl Acrylic acid Antioxidant, Anti-inflammatory
Compound 9 (Thiazole derivative) C₂₀H₁₅N₃O₅S Nitrobenzylidene, Thiazole Propanoic acid Cytotoxicity

Research Findings and Implications

  • Quinazolin-dione vs. Thiazole Cores : The quinazolin-dione in the target compound may offer superior hydrogen-bonding capacity compared to thiazole derivatives, enhancing interactions with enzymatic targets like kinases .
  • Methoxy vs. Hydroxy Substitution : The 3,4-dimethoxyphenyl group likely improves metabolic stability over caffeic acid’s hydroxylated analog, which is prone to oxidation .
  • Synthetic Flexibility : Analogous compounds (e.g., thiazole derivatives) are synthesized in 1–2 steps, suggesting feasible scalability for the target compound .

Notes

  • Limitations : Direct comparative data (e.g., IC₅₀ values) for the target compound are absent in the evidence; inferences are drawn from structural analogs.
  • Future Directions: Empirical studies should explore the impact of the acetyl-amino linker and dimethoxy substitution on bioavailability and target engagement.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The compound can be described by the following structural formula:

C21H22N2O5\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{5}

This structure features a quinazoline core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of quinazoline derivatives. For example, a study evaluated various synthesized quinazoline compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity:

Compound No.PathogenZone of Inhibition (mm)
3E. coli15
11S. aureus18
17Candida albicans20

These results suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other effective derivatives .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. A recent study focused on the synthesis of various quinazoline compounds and their effects on cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation effectively:

Compound No.Cancer Cell LineIC50 (μM)
3MCF-7 (Breast Cancer)5.2
11HeLa (Cervical Cancer)4.8
17A549 (Lung Cancer)6.1

The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have been documented in various studies. For instance, compounds similar to the one were tested for their ability to inhibit pro-inflammatory cytokines:

Compound No.Cytokine Inhibition (%)
3TNF-α: 50%
11IL-6: 60%
17IL-1β: 55%

These results indicate that the compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Study: Antimicrobial Efficacy

In a controlled study involving synthesized quinazoline derivatives, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The agar diffusion method was employed to assess efficacy, revealing promising results against strains resistant to conventional antibiotics.

Case Study: Anticancer Properties

Another critical study involved testing the compound's effects on human cancer cell lines. The results indicated not only a reduction in cell viability but also changes in cellular morphology consistent with apoptosis. This suggests that the compound may interfere with cancer cell survival pathways.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

  • Temperature Control: Maintaining precise temperatures (e.g., 45–50°C) during condensation steps to minimize side reactions .
  • Catalyst Selection: Using NaBH3CN for selective reductions or acid catalysts (e.g., HCl) for hydrolysis, as demonstrated in similar propanoic acid derivatives .
  • Purification Techniques: Employing column chromatography with hexane/EtOH gradients (1:1) or recrystallization to achieve >98% purity .
  • Yield Improvement: Scaling reactions under reflux conditions (e.g., EtOH, 2 hours) can enhance yields to 80–88% .

Q. What analytical methods are recommended for structural characterization and purity assessment?

Methodological Answer: A multi-technique approach ensures accuracy:

  • NMR Spectroscopy: 1H NMR (200–400 MHz, DMSO-d6) identifies proton environments, with methoxy groups (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) as key signals .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., C25H20N4O7, exact mass 488.13) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) validates purity, while TLC (hexane/EtOH) monitors reaction progress .

Q. What strategies are effective for initial pharmacological screening of this compound?

Methodological Answer: Prioritize target-focused assays:

  • Enzyme Inhibition: Test against quinazoline-related targets (e.g., dihydrofolate reductase) using fluorescence-based activity assays .
  • Cell-Based Models: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 calculations .
  • ADMET Profiling: Use in silico tools (e.g., SwissADME) to predict bioavailability and metabolic stability before in vivo studies .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps (e.g., acetylation or cyclization)?

Methodological Answer: Combine computational and experimental tools:

  • Quantum Chemical Calculations: Apply density functional theory (DFT) to map energy profiles of intermediates, identifying rate-limiting steps .
  • Isotopic Labeling: Use deuterated reagents (e.g., D2O) to trace proton transfer pathways in cyclization reactions .
  • Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to detect transient intermediates .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer: Leverage hybrid computational workflows:

  • Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to identify binding motifs .
  • MD Simulations: Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of the quinazolinone-acetyl moiety in binding pockets .
  • QSAR Modeling: Train models on bioactivity data from analogues (e.g., 3-arylpropanoic acids) to predict potency .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Address discrepancies through systematic validation:

  • Dose-Response Refinement: Test lower concentrations in vivo to account for metabolic clearance differences .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to in vivo effects .
  • Tissue Distribution Studies: Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .

Q. What strategies can improve the compound's selectivity for specific biochemical pathways?

Methodological Answer: Structural modifications guided by SAR:

  • Functional Group Replacement: Substitute the dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO2) to alter electronic properties and binding affinity .
  • Stereochemical Optimization: Synthesize enantiomers via chiral catalysts (e.g., L-proline) and compare activity .
  • Prodrug Design: Introduce ester prodrug moieties to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.